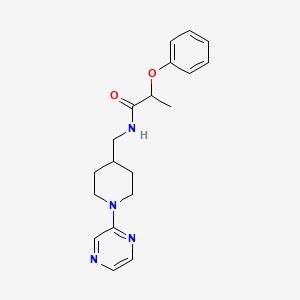

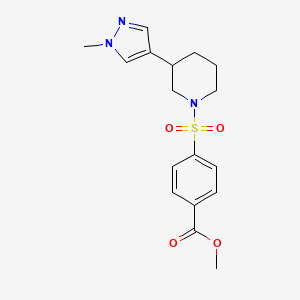

methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate, also known as MPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPPB is a sulfonamide derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Wissenschaftliche Forschungsanwendungen

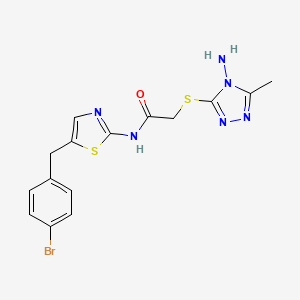

Synthesis and Antimicrobial Activity

Methyl 4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzoate, as part of the family of sulfonamides and piperidine derivatives, has been explored for its antimicrobial properties. For instance, research has demonstrated the effectiveness of such compounds in synthesizing new heterocycles that exhibit antimicrobial activity. These compounds, including various pyrazole, isoxazole, and pyrimidinethione derivatives, have shown potential in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).

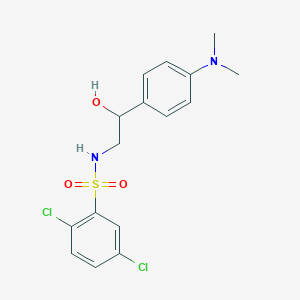

Role in Anticancer and Antimicrobial Activity

Studies have also highlighted the synthesis of novel heterocyclic sulfonamides incorporating this chemical structure. These compounds have demonstrated significant in-vitro activity against breast cancer cell lines and various microbes. Their structural versatility allows for the exploration of different derivatives with potential anticancer and antimicrobial effects (Debbabi et al., 2016).

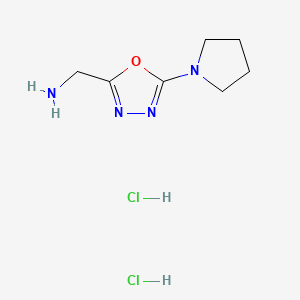

Cardioprotective Applications

Research into benzoylguanidine derivatives of this chemical has shown promising results in inhibiting the Na+/H+ exchanger, which is beneficial in preserving cellular integrity during cardiac ischemia and reperfusion. This suggests potential applications in adjunctive therapy for acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

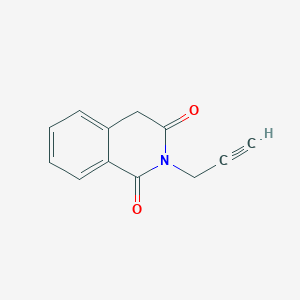

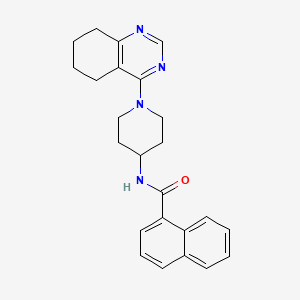

Synthesis of Key Pharmaceutical Intermediates

The compound also serves as a key intermediate in the synthesis of various pharmaceuticals. For example, its derivatives have been used in synthesizing key intermediates of Tianeptine, showcasing its utility in pharmaceutical manufacturing processes (Xiu-lan, 2009).

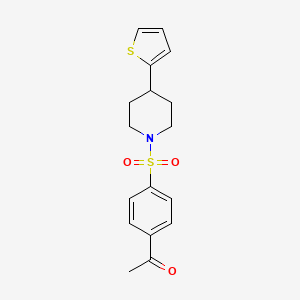

Application in Material Science

Its derivatives have been studied in the context of material science, particularly in the synthesis of iron(II) complexes. These studies provide insights into the interplay between spin-crossover and crystallographic phase changes, highlighting the compound's potential in developing new materials with unique properties (Cook et al., 2015).

Crystal Structure Analysis

Investigations into the crystal structure of derivatives of this compound have contributed to the understanding of molecular interactions and the formation of hydrogen-bonded sheets and chains. Such studies are crucial for developing new drugs and materials with tailored properties (Portilla et al., 2007).

Development of Novel COX-2 Inhibitors

Research into 1,5-diarylpyrazole derivatives containing sulfonamide groups, including structures related to this compound, has led to the development of potent and selective COX-2 inhibitors. This research has significant implications for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Environmental Applications

The compound has been studied for its ability to selectively precipitate anions, demonstrating its potential utility in environmental applications like the removal and recovery of chromate, molybdate, tungstate, and vanadate from aqueous solutions (Heininger & Meloan, 1992).

Eigenschaften

IUPAC Name |

methyl 4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-19-11-15(10-18-19)14-4-3-9-20(12-14)25(22,23)16-7-5-13(6-8-16)17(21)24-2/h5-8,10-11,14H,3-4,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUIXZZYQBWECF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(1-tert-butyl-5-methyl-1H-pyrazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2692427.png)

![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2692429.png)

![N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2692432.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2692442.png)

![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)